2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Description
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring fused to an indole structure, which is known for its significant biological activity. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-19-9-6-13(7-10-19)20-11-8-15-14-4-2-3-5-16(14)18-17(15)12-20/h2-5,13,18H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOVXZQVYPKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC3=C(C2)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of a piperidine derivative with an indole precursor. This intermediate is then subjected to cyclization reactions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the piperidine ring, using alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets in the body. It is known to act as an antagonist at certain receptors, such as the 5-HT6 receptor, which is involved in cognitive function. By binding to these receptors, the compound can modulate neurotransmitter levels and influence brain activity .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidin-4-yl)-1H-indole: Shares a similar piperidine-indole structure but lacks the tetrahydropyrido ring.
N-arylsulfonyl tryptamine: Another compound with a piperidine ring, known for its receptor antagonist properties.
Uniqueness
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its specific structural configuration, which imparts distinct biological activity. Its ability to selectively bind to certain receptors makes it a valuable compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
